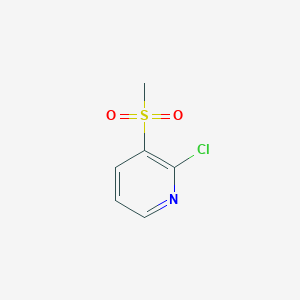











|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([S:8]([CH3:11])(=[O:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.ClC1C=CC=C(C(OO)=O)C=1.[Br:23]C1C=C(SC)C(Cl)=NC=1.C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl>[Br:23][C:5]1[CH:6]=[C:7]([S:8]([CH3:11])(=[O:10])=[O:9])[C:2]([Cl:1])=[N:3][CH:4]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1S(=O)(=O)C
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)SC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
|
Type
|
WASH
|
|
Details
|
washed twice with saturated aqueous sodium hydrogen carbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The organic solvent was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was crystallised from a methanolic solution (20 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The resultant solid was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)S(=O)(=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.15 g | |
| YIELD: PERCENTYIELD | 73% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |